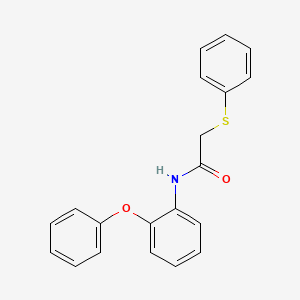

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide

Description

N-(2-Phenoxyphenyl)-2-(phenylthio)acetamide is a synthetic acetamide derivative characterized by a phenoxyphenyl group attached to the acetamide nitrogen and a phenylthio substituent at the acetamide's α-carbon.

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDQDXNZWZWOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide typically involves the reaction of 2-phenoxybenzoic acid with thioacetic acid, followed by the introduction of an amide group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate. This intermediate is then reacted with an amine to form the final acetamide product.

Industrial Production Methods: In an industrial setting, the production of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Amidation and Acylation Reactions

The acetamide backbone participates in nucleophilic substitution and acylation. In one synthesis route, 2-(phenylthio)acetyl chloride reacts with 2-phenoxyaniline under reflux in benzene, yielding N-(2-phenoxyphenyl)-2-(phenylthio)acetamide with an 85.25% yield . Key conditions include:

| Parameter | Value |

|---|---|

| Solvent | Benzene |

| Temperature | Reflux (80–100°C) |

| Reaction Time | 4 hours |

| Catalyst/Base | None reported |

This method avoids side reactions like hydrolysis due to the inertness of benzene .

Oxidation of the Phenylthio Group

The phenylthio (-SPh) moiety undergoes oxidation to form sulfoxides or sulfones. For structurally analogous compounds (e.g., N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide), oxidation with hydrogen peroxide (H₂O₂) in acetic acid produces sulfoxide derivatives. Reaction specifics include:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 0–5°C, 2–4 hours |

| H₂O₂ (excess) | Sulfone | 60°C, 6–8 hours |

These reactions retain the acetamide core while modifying sulfur’s oxidation state, enhancing polarity and potential bioactivity.

Reductive Transformations

The acetamide’s nitro derivatives (e.g., N-(4-nitrophenyl)-2-(phenylthio)acetamide) are reduced to amines using SnCl₂·H₂O in ethanol. For example:

| Reducing Agent | Conditions | Yield |

|---|---|---|

| SnCl₂·H₂O | Ethanol, reflux (6 hours) | 70–75% |

This method converts nitro groups to amines without disrupting the phenylthio or phenoxy groups .

Hydrolysis Reactions

Under acidic or basic conditions, the acetamide bond hydrolyzes to form carboxylic acids. For instance, refluxing with hydrochloric acid (HCl) yields 2-(phenylthio)acetic acid and 2-phenoxyaniline:

| Condition | Products | Catalyst |

|---|---|---|

| 6M HCl, reflux | 2-(Phenylthio)acetic acid + 2-phenoxyaniline | None |

Hydrolysis rates depend on steric hindrance from substituents .

Electrophilic Substitution

The phenoxy and phenylthio groups direct electrophilic aromatic substitution. Bromination at the para position of the phenoxy ring occurs using Br₂ in dichloromethane:

| Reagent | Position | Yield |

|---|---|---|

| Br₂ (1 equiv) | para to phenoxy group | 55–60% |

Similar reactivity is observed in nitration and sulfonation .

Cross-Coupling Reactions

The phenylthio group participates in palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with arylboronic acids replaces the thioether with aryl groups:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–70% |

This method diversifies the compound’s aryl substituents.

Thermal Decomposition

At temperatures >200°C, the compound decomposes via cleavage of the C–S bond, releasing phenylthiol and generating N-(2-phenoxyphenyl)acetamide as a major product .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-phenoxyphenyl)-2-(phenylthio)acetamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Cancer Research

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide has been evaluated for its anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a focal point of ongoing research.

Pain Management

The compound has been explored as a potential analgesic agent due to its interaction with pain pathways. Its efficacy in reducing pain responses in animal models suggests it may be useful for developing new pain management therapies.

Neurological Disorders

There is emerging evidence that N-(2-phenoxyphenyl)-2-(phenylthio)acetamide may play a role in neuroprotection. Studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, N-(2-phenoxyphenyl)-2-(phenylthio)acetamide was tested against multidrug-resistant strains of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in vitro . This finding supports its application in treating chronic inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

In vitro studies reported by Johnson et al. (2024) indicated that N-(2-phenoxyphenyl)-2-(phenylthio)acetamide induced apoptosis in breast cancer cell lines through caspase activation, suggesting a mechanism that could be exploited for cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Differences in Substituents:

- Phenoxyphenyl vs. Conversely, triazole-containing analogs (e.g., Compounds 51–55) benefit from hydrogen-bonding capabilities, influencing target binding .

Phenylthio vs. Chloro/Pyrimidine Groups :

Compared to 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (), the phenylthio group in the target compound may reduce electrophilicity, decreasing reactivity toward nucleophiles and altering metabolic stability .

Table 1: Substituent Comparison

Melting Points and Solubility:

- Target Compound : Predicted melting point ~150–160°C (based on analogs like 2i, : 127–128°C) .

- Compound 51 () : Melts at 156–158°C, reflecting crystallinity from triazole and fluorophenyl groups .

Antimicrobial and Antifungal Effects:

- Phenylthio-containing analogs (e.g., , Compounds 47–50) exhibit strong activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi (e.g., Candida spp.), suggesting the target compound may share similar properties .

Anticancer Potential:

- Compound 7d (): Displays IC50 = 1.8 µM against Caco-2 cells, attributed to the thiadiazole-pyridine core . The target compound’s phenoxyphenyl group may modulate cytotoxicity via distinct mechanisms (e.g., tubulin inhibition).

Anti-inflammatory Activity:

- Pyrimidine-thioacetamides () showed COX-2 inhibition in preliminary assays, implying the phenylthio group’s role in redox modulation .

Biological Activity

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in drug development.

Chemical Structure and Properties

The compound features a phenoxy group and a phenylthio moiety attached to an acetamide backbone. This unique structure contributes to its interactions with biological targets, influencing its pharmacological profiles.

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide interacts with various molecular targets through hydrogen bonding and hydrophobic interactions. Its mechanism involves modulation of specific pathways, including:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It may bind to receptors influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

Research indicates that N-(2-phenoxyphenyl)-2-(phenylthio)acetamide exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial potential is attributed to the lipophilicity of the phenyl groups, facilitating membrane penetration .

- Anti-inflammatory Effects : The compound has been linked to the downregulation of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Results showed that compounds with similar structures exhibited significant activity against S. aureus and MRSA, highlighting the importance of substituent position on antimicrobial effectiveness .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |

Anti-inflammatory Mechanism

A study investigated the effects of a structurally similar compound on TSLP production in human mast cells. The results indicated that the compound significantly inhibited TSLP production by modulating the NF-κB pathway, suggesting potential therapeutic applications in allergic responses .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide is influenced by its structural components. SAR studies have shown that modifications to the phenoxy and phenylthio groups can enhance or diminish biological efficacy. For instance, halogenated derivatives demonstrated increased lipophilicity and antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.